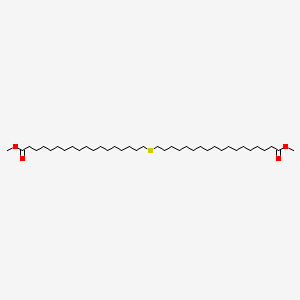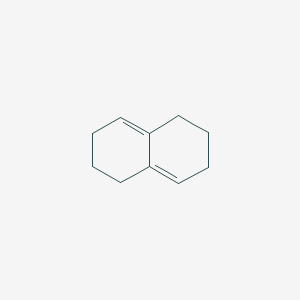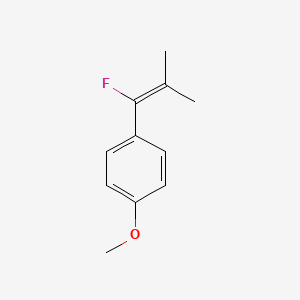
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group, a methyl group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the fluoro, methyl, and methoxy groups.
Alkylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques might be employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or the methoxy group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can replace the fluoro, methyl, or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzene derivatives with carboxylic acid groups, while reduction could produce benzene with hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-fluoro-4-methoxy-: Lacks the methyl group, which can affect its reactivity and applications.
Benzene, 1-(2-methyl-1-propenyl)-4-methoxy-: Lacks the fluoro group, which can influence its binding properties.
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-hydroxy-: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- is unique due to the combination of fluoro, methyl, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
52571-00-3 |
|---|---|
Molekularformel |
C11H13FO |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
1-(1-fluoro-2-methylprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H13FO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 |
InChI-Schlüssel |
RYYVPUUHKBQVQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=C(C=C1)OC)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



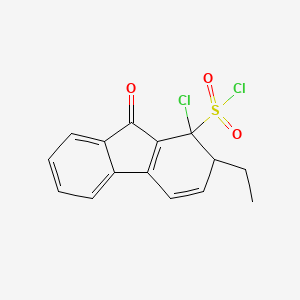
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)

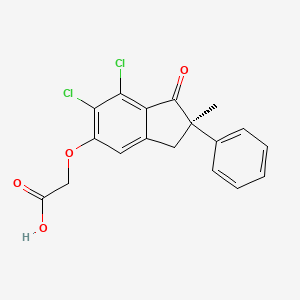
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
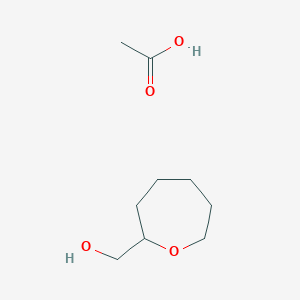
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
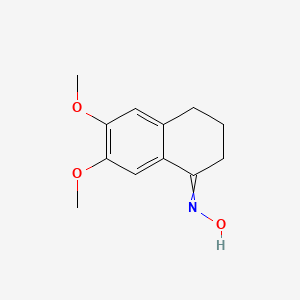
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
